

A Comprehensive Technical Guide to 3-Methoxy-6-methyl-2-nitropyridine

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Compound of Interest

Compound Name: 3-Methoxy-2-methyl-6-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide focuses on the chemical compound 3-Methoxy-6-methyl-2-nitropyridine (CAS Number: 24015-98-3). While the initial query specified "**3-Methoxy-2-methyl-6-nitropyridine**," comprehensive and verifiable scientific data predominantly pertains to the 3-methoxy-6-methyl-2-nitropyridine isomer. Given the detailed information available for this compound, this guide has been structured to provide a thorough technical overview of its properties, synthesis, and applications, assuming a potential ambiguity in the positional numbering of the substituents in the original topic.

Introduction and Strategic Importance

3-Methoxy-6-methyl-2-nitropyridine is a highly functionalized pyridine derivative that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its strategic importance lies in the specific arrangement of its substituents: an electron-donating methoxy group, a directing methyl group, and a versatile, electron-withdrawing nitro group. This unique electronic and steric configuration makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the realms of pharmaceutical and agrochemical development.^{[1][2][3]} The pyridine core is a privileged scaffold in medicinal chemistry, and the substituents on this compound offer multiple reaction handles for molecular elaboration.

This guide provides a detailed examination of 3-Methoxy-6-methyl-2-nitropyridine, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, reactivity, and safe handling.

Physicochemical and Spectroscopic Profile

The identity and purity of a chemical intermediate are paramount for reproducible downstream applications. The properties of 3-Methoxy-6-methyl-2-nitropyridine are well-characterized.

Core Properties

A summary of the key physicochemical properties is presented below.

Property	Value	Source(s)
CAS Number	24015-98-3	[1][4]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[1][4]
Molecular Weight	168.15 g/mol	[1][4]
IUPAC Name	3-methoxy-6-methyl-2-nitropyridine	[1]
Appearance	Solid, typically a powder	N/A
Melting Point	99°C - 100.5°C	[5]
Purity	Typically ≥95%	[4]

Spectroscopic Signature for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous confirmation of the compound's structure. The electron-withdrawing nitro group significantly influences the chemical shifts of adjacent protons and carbons, providing a distinct spectral fingerprint.[1]

¹H NMR Spectral Data:

- Aromatic Protons (H-4, H-5): Doublets appear at approximately 7.84 ppm and 7.56 ppm. The coupling constant of ~8.5 Hz is characteristic of ortho-coupling between these adjacent

protons on the pyridine ring.[\[1\]](#) The downfield shift is a direct consequence of the deshielding effect from the nitro group at the C-2 position.[\[1\]](#)

- Methoxy Protons (-OCH₃): A singlet at ~3.96 ppm, typical for an aromatic methoxy group.[\[1\]](#)
- Methyl Protons (-CH₃): A singlet at ~2.65 ppm.[\[1\]](#)

¹³C NMR Spectral Data:

- C-2 (bearing -NO₂): A quaternary carbon signal significantly downfield at ~155.9 ppm due to the strong electron-withdrawing effect of the nitro group.[\[1\]](#)
- Aromatic Carbons (C-3, C-4, C-5, C-6): Resonances are observed around 143.7 ppm (C-3), 131.1 ppm (C-4), 134.6 ppm (C-5), and 79.5 ppm (C-6).[\[1\]](#)
- Methoxy Carbon (-OCH₃): Appears at ~54.3 ppm.[\[1\]](#)
- Methyl Carbon (-CH₃): Appears at ~24.8 ppm.[\[1\]](#)

Caption: Structure of 3-Methoxy-6-methyl-2-nitropyridine with key ¹H NMR shifts.

Synthesis and Reaction Mechanisms

The preparation of 3-Methoxy-6-methyl-2-nitropyridine is most commonly achieved through the electrophilic nitration of its pyridine precursor. The choice of reagents and reaction conditions is critical for achieving regioselectivity and a good yield.

Primary Synthesis Route: Nitration of 3-Methoxy-2-methylpyridine

The standard laboratory synthesis involves the treatment of 3-methoxy-2-methylpyridine with a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[\[5\]](#) The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The directing effects of the substituents on the pyridine ring govern the position of nitration. The methoxy and methyl groups are activating and ortho-, para-directing. However, under strongly acidic conditions, the pyridine nitrogen is protonated, making the ring strongly electron-deficient

and deactivating it towards electrophilic substitution. The nitration proceeds, albeit under forcing conditions, with the nitro group being directed to the C-6 position.

Detailed Experimental Protocol

The following protocol is adapted from established laboratory procedures.[\[5\]](#)

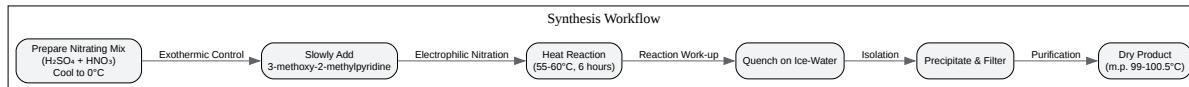
Materials:

- 3-methoxy-2-methylpyridine (starting material)
- Concentrated sulfuric acid (H_2SO_4)
- Fuming nitric acid (HNO_3)
- Ice-water bath
- Stirring apparatus

Procedure:

- Preparation of Nitrating Mixture: In a flask equipped with a stirrer, carefully prepare a mixture of 3 mL of concentrated sulfuric acid and 3 mL of fuming nitric acid. Cool this mixture in an ice-water bath.
- Substrate Addition: Slowly add 0.5 g of 3-methoxy-2-methylpyridine to the cold, stirring nitrating mixture over a period of 5 minutes. Maintain the temperature to control the exothermic reaction.
- Reaction: Allow the mixture to warm spontaneously to room temperature. Then, heat the reaction mixture at 55-60°C for approximately 6 hours.
- Work-up and Isolation: After the reaction is complete, cool the mixture and pour it carefully onto 35 mL of ice-water.
- Precipitation and Collection: Stir the resulting aqueous mixture for 2 hours to ensure complete precipitation of the product. Collect the solid precipitate by filtration.

- Drying: Dry the collected solid to yield the final product, **3-methoxy-2-methyl-6-nitropyridine**, which presents with a melting point of 99-100.5°C.[5]



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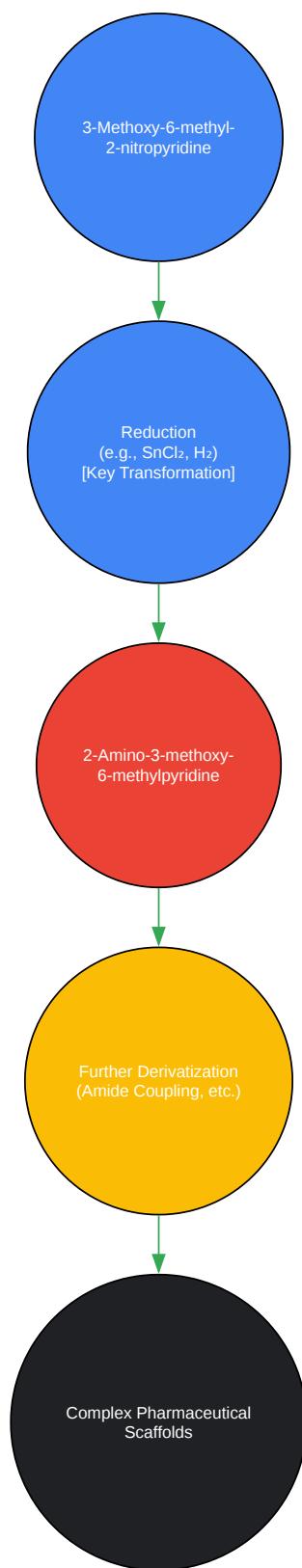
Caption: Experimental workflow for the synthesis of 3-Methoxy-6-methyl-2-nitropyridine.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Methoxy-6-methyl-2-nitropyridine is dominated by the electron-withdrawing nature of the nitro group, which significantly influences the pyridine ring's chemistry.[1]

Key Reactive Sites

- Nitro Group (-NO₂): The most versatile functional group on the molecule. It can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as it converts the electron-withdrawing nature of the substituent to an electron-donating one, dramatically altering the ring's reactivity and providing a nucleophilic site for further derivatization (e.g., amide formation, diazotization).
- Pyridine Ring: The electron-deficient nature of the nitropyridine ring makes it susceptible to nucleophilic aromatic substitution (S_NAr) reactions, although this is less common for this specific isomer compared to those with leaving groups at activated positions.
- Methoxy Group (-OCH₃): Can participate in nucleophilic substitution reactions under certain harsh conditions, such as with strong acids or bases, though this is not its primary reactive pathway.[1]

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Caption: Core reactivity and synthetic pathway from the nitro- to amino-pyridine derivative.

Applications in Drug Discovery and Agrochemicals

3-Methoxy-6-methyl-2-nitropyridine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Pharmaceutical Development:** Its structure is a key component in the synthesis of novel drug candidates.[\[1\]](#)[\[2\]](#) After reduction of the nitro group to an amine, the resulting aminopyridine can be elaborated into various scaffolds targeting a wide range of biological targets, such as kinases or other enzymes.
- **Agrochemical Synthesis:** The pyridine scaffold is also prevalent in modern pesticides and herbicides. This intermediate can be used to construct active ingredients with high potency and selectivity, aiming to improve efficacy while minimizing environmental impact.[\[2\]](#)[\[3\]](#)
- **Materials Science:** The unique electronic properties imparted by the substituent pattern make derivatives of this compound potentially suitable for applications in organic electronics or as specialized dyes.[\[1\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Methoxy-6-methyl-2-nitropyridine is essential. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified as hazardous.[\[6\]](#)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation.
Serious Eye Damage/Irritation	2	H319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation.

Data sourced from Fisher Scientific SDS for the related isomer 3-Methoxy-2-nitropyridine, as a proxy for this class of compounds.[\[6\]](#)

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[\[6\]](#) In case of dust generation, use a suitable dust mask (e.g., N95).
- Ventilation: Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[\[6\]](#)[\[7\]](#)
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[\[6\]](#)[\[7\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store in a cool, dark location.[\[6\]](#)[\[8\]](#) Store locked up.[\[6\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[\[6\]](#)[\[7\]](#)

First Aid Measures

- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[6\]](#)
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[6\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[\[6\]](#)

Conclusion

3-Methoxy-6-methyl-2-nitropyridine (CAS: 24015-98-3) is a chemical intermediate of significant value to the research and development community. Its well-defined synthesis, predictable reactivity centered on the versatile nitro group, and functionalized pyridine core make it an essential building block for creating novel molecules with potential applications in medicine,

agriculture, and materials science. Adherence to strict safety protocols is mandatory for its handling. This guide has synthesized the available technical data to provide a comprehensive resource for professionals working with this important compound.

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